4-[4-(Dimethylamino)styryl]pyridine

Catalog No.
S588929
CAS No.
889-36-1
M.F
C15H16N2
M. Wt
224.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Dimethylamino)styryl]pyridine

CAS Number

889-36-1

Product Name

4-[4-(Dimethylamino)styryl]pyridine

IUPAC Name

N,N-dimethyl-4-[(E)-2-pyridin-4-ylethenyl]aniline

Molecular Formula

C15H16N2

Molecular Weight

224.3 g/mol

InChI

InChI=1S/C15H16N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,1-2H3/b4-3+

InChI Key

LIXUVTQYCRSIET-ONEGZZNKSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2

Synonyms

4-(4-(dimethylamino)styryl)pyridine, DASP cpd

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=NC=C2

The exact mass of the compound 4-[4-(Dimethylamino)styryl]pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146836. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-[4-(Dimethylamino)styryl]pyridine (CAS 889-36-1) is a highly conjugated push-pull chromophore characterized by a strong electron-donating dimethylamino group and an electron-accepting pyridine ring bridged by a styryl linkage. In procurement and material selection, it serves as the foundational neutral precursor for synthesizing functionalized hemicyanine dyes (such as DASPI and DiA derivatives) and functions directly as a highly efficient nonlinear optical (NLO) material. Unlike pre-quaternized hemicyanine salts, this uncharged molecule offers excellent solubility in low-polarity organic solvents, making it highly processable for defect-free guest-host polymer doping in electro-optic devices [1]. Furthermore, its unprotonated pyridine nitrogen provides reversible pH-responsive solvatochromism, rendering it a critical, versatile building block for custom lipophilic probes, environmental sensors, and advanced photonic materials where static, permanently charged dyes fail.

Substituting 4-[4-(Dimethylamino)styryl]pyridine with its pre-quaternized hemicyanine derivatives (e.g., DASPI) or unfunctionalized analogs (e.g., 4-styrylpyridine) critically compromises both processability and synthetic versatility [1]. Pre-quaternized salts are permanently charged, which restricts their solubility in non-polar polymer matrices (e.g., PMMA) and completely eliminates the capacity for custom N-alkylation needed to synthesize target-specific lipophilic membrane probes. Conversely, substituting with 4-styrylpyridine removes the strong electron-donating dimethylamino group, collapsing the intramolecular charge transfer (ICT) axis and drastically reducing the first hyperpolarizability (β) required for second-harmonic generation (SHG) [1]. Furthermore, utilizing the ortho-isomer (2-[4-(Dimethylamino)styryl]pyridine) disrupts the linear conjugation pathway, resulting in suboptimal electro-optic coefficients and weaker solvatochromic responses .

Synthetic Precursor Versatility for Custom Hemicyanine Dyes

As an uncharged precursor, 4-[4-(Dimethylamino)styryl]pyridine permits custom N-alkylation at the pyridine nitrogen with varying alkyl chain lengths (e.g., C16 for DiA neuronal probes). In contrast, pre-quaternized salts like DASPI possess a fixed N-methyl group, preventing further lipophilicity tuning required for specific lipid membrane insertion .

Evidence DimensionAlkylation adaptability for probe synthesis
Target Compound DataUnrestricted N-alkylation for custom lipophilicity
Comparator Or BaselinePre-quaternized DASPI (fixed N-methyl group)
Quantified DifferenceEnables synthesis of long-chain (e.g., C16) membrane probes vs. 0% structural adaptability for fixed salts
ConditionsStandard quaternization reactions with alkyl halides

Buyers developing custom neuronal membrane-tracing or mitochondria-targeting dyes must procure the uncharged precursor to control the final probe's lipophilicity.

Nonlinear Optical Hyperpolarizability (β)

The strong electron-donating dimethylamino group and electron-accepting pyridine ring create a powerful intramolecular charge transfer (ICT) axis. This results in an exceptionally high first hyperpolarizability (β) compared to 4-styrylpyridine, which lacks the donor group and exhibits negligible second-order nonlinear optical effects [1].

Evidence DimensionFirst hyperpolarizability (β)
Target Compound DataHigh β value driven by strong push-pull ICT
Comparator Or Baseline4-styrylpyridine (lacks dimethylamino donor)
Quantified DifferenceProvides a massive increase in β essential for macroscale electro-optic coefficients, whereas the baseline is virtually inactive
ConditionsSolvatochromic and electric-field-induced second-harmonic generation (EFISH) measurements

For electro-optic polymer applications, the strong donor-acceptor axis is strictly required to achieve meaningful second-harmonic generation.

Polymer Matrix Processability and Solubility

For electro-optic device fabrication, the neutral 4-[4-(Dimethylamino)styryl]pyridine demonstrates high solubility in low-polarity organic solvents (e.g., chloroform) and excellent dispersion in polymers like PMMA. Cationic hemicyanine salts, conversely, suffer from ion-paired aggregation and phase separation in non-polar matrices, causing severe optical scattering[1].

Evidence DimensionSolubility and dispersion in non-polar matrices
Target Compound DataHomogeneous dispersion without aggregation
Comparator Or BaselineCationic hemicyanine salts (e.g., DASPI)
Quantified DifferenceEnables high-concentration defect-free polymer doping vs. severe scattering and phase separation for salts
ConditionsGuest-host polymer thin film preparation for photonic devices

Device engineers must use the neutral chromophore to achieve the high-concentration, defect-free doping required for integrated nonlinear optical waveguides.

Reversible pH-Responsive Solvatochromism

The unprotonated pyridine nitrogen allows for reversible protonation at low pH, triggering a massive red-shift in both absorption and emission spectra. Permanently quaternized hemicyanine salts have a fixed charge at the acceptor site and completely lack this pH-responsive optical switching capability [1].

Evidence DimensionOptical shift response to protonation
Target Compound DataReversible solvatochromic and pH-dependent spectral shift
Comparator Or BaselinePermanently quaternized salts (e.g., DASPI)
Quantified DifferenceProvides dual-mode (pH/polarity) sensing capabilities vs. static charge sensing
ConditionsVariable pH solutions in polar/non-polar solvent mixtures

Researchers designing reversible environmental sensors or smart responsive materials require the neutral precursor for its switchable electronic state.

Custom Hemicyanine Dye Synthesis

Procuring 4-[4-(Dimethylamino)styryl]pyridine is essential for laboratories synthesizing custom lipophilic neuronal tracers (e.g., DiA) or mitochondria-targeting probes, as its uncharged pyridine nitrogen allows for unrestricted N-alkylation with long-chain alkyl halides to precisely tune membrane insertion properties .

Electro-Optic Polymer Waveguides

It is the optimal dopant for guest-host polymer matrices (such as PMMA) used in second-harmonic generation devices, where its high solubility in low-polarity solvents prevents the optical scattering defects typically caused by pre-quaternized cationic dyes [1].

Reversible pH and Environmental Sensors

Ideal for developing smart optical sensor arrays, where its unprotonated state enables reversible, protonation-dependent spectral shifts that permanently charged hemicyanine salts cannot achieve[1].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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